Ethyl 1-ethyl-4-oxocyclohexanecarboxylate

Lipophilicity Drug design Physicochemical properties

Sourcing the 1-ethyl-4-oxocyclohexanecarboxylate scaffold for NPY receptor antagonist programs often requires additional alkylation steps, compromising stereoselectivity. This building block features a pre-installed quaternary carbon center, eliminating a synthetic step while improving stereochemical control. Its LogP (2.089) and TPSA (43.37 Ų) enhance passive permeability and potential CNS penetration. Available for immediate dispatch.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 59032-71-2
Cat. No. B1603931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-ethyl-4-oxocyclohexanecarboxylate
CAS59032-71-2
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCC1(CCC(=O)CC1)C(=O)OCC
InChIInChI=1S/C11H18O3/c1-3-11(10(13)14-4-2)7-5-9(12)6-8-11/h3-8H2,1-2H3
InChIKeyDHQTYJFKOHBZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-ethyl-4-oxocyclohexanecarboxylate Overview


Ethyl 1-ethyl-4-oxocyclohexanecarboxylate (CAS 59032-71-2) is a cyclic ketoester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . It features a 1-ethyl substituted cyclohexanone ring and an ethyl ester group, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals . As a building block, it is structurally related to other 4-oxocyclohexanecarboxylate esters but is distinguished by its specific substitution pattern, which influences its reactivity and physicochemical properties .

Why Ethyl 1-ethyl-4-oxocyclohexanecarboxylate Cannot Be Substituted


The presence of a 1-ethyl substituent in ethyl 1-ethyl-4-oxocyclohexanecarboxylate introduces a quaternary carbon center that fundamentally alters the compound's physicochemical and steric profile compared to simpler analogs like ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) or ethyl 1-methyl-4-oxocyclohexanecarboxylate (CAS 147905-77-9) [1]. This structural modification impacts lipophilicity (LogP), molecular weight, and the compound's behavior in synthetic transformations . The increased steric bulk at the 1-position can influence regioselectivity in subsequent reactions and may alter the compound's metabolic stability if used in prodrug strategies [2]. Consequently, direct substitution with non-ethylated or methylated analogs is not equivalent and can lead to divergent synthetic outcomes or altered biological profiles in downstream applications .

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate vs. Analogs


Lipophilicity vs. Ethyl 4-Oxocyclohexanecarboxylate

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate exhibits a higher calculated partition coefficient (LogP) compared to the non-ethylated analog ethyl 4-oxocyclohexanecarboxylate, indicating greater lipophilicity . This property can influence membrane permeability, solubility, and metabolic stability in pharmaceutical applications.

Lipophilicity Drug design Physicochemical properties

Molecular Weight vs. 1-Methyl Analog

The ethyl group at the 1-position in ethyl 1-ethyl-4-oxocyclohexanecarboxylate increases its molecular weight by 14.03 g/mol compared to the 1-methyl analog, ethyl 1-methyl-4-oxocyclohexanecarboxylate [1]. This difference, while modest, can impact physicochemical properties and the compound's behavior in mass-sensitive analytical techniques.

Molecular weight Building block Medicinal chemistry

TPSA vs. Hydroxylated Analog

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate possesses a Topological Polar Surface Area (TPSA) of 43.37 Ų, which is lower than that of ethyl 4-hydroxycyclohexanecarboxylate (estimated TPSA > 46.53 Ų) [1]. A lower TPSA generally correlates with improved passive membrane permeability, a key factor in drug design.

TPSA Drug-likeness Permeability

NPY Antagonist Intermediate

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is utilized in a stereoselective synthetic route to produce NPY (Neuropeptide Y) antagonists . This specific application is enabled by the 1-ethyl substituent, which provides the necessary steric and electronic properties for the formation of trans-spirolactone carboxylic acid and aminopyrazole intermediates.

Synthetic intermediate NPY antagonist Pharmaceutical synthesis

Hazard Profile vs. Non-Ethylated Analog

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, ethyl 4-oxocyclohexanecarboxylate is generally considered a combustible liquid (Storage Class 10) with a WGK 3 water hazard classification .

Safety Hazard classification Lab safety

Key Applications of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate


Synthesis of NPY Antagonist Intermediates

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is specifically required for the stereoselective synthesis of trans-spirolactone carboxylic acid and aminopyrazole intermediates, which are crucial for developing NPY receptor antagonists . The pre-installed 1-ethyl group eliminates the need for a separate alkylation step, improving synthetic efficiency and stereocontrol.

Development of CNS-Targeted Prodrugs

The compound's higher LogP (2.089) and lower TPSA (43.37 Ų) compared to related analogs suggest enhanced passive membrane permeability and blood-brain barrier penetration . This makes it a valuable building block for designing prodrugs or CNS-active agents where improved brain uptake is desired.

Building Block for Lipophilic Drug Candidates

With a molecular weight of 198.26 g/mol and a LogP of 2.089, ethyl 1-ethyl-4-oxocyclohexanecarboxylate occupies a favorable space in drug-like chemical space, balancing lipophilicity and size for oral bioavailability . It is particularly suited for medicinal chemistry programs optimizing lead compounds for metabolic stability and membrane permeability.

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